Cas no 518987-75-2 (5-Cyano-1H-indazole-3-carboxaldehyde)

5-Cyano-1H-indazole-3-carboxaldehyde is a versatile heterocyclic compound featuring a cyano group and a formyl substituent on the indazole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing groups enhances its reactivity in nucleophilic addition and condensation reactions, facilitating the construction of more complex heterocyclic systems. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents targeting diverse biological pathways.
5-Cyano-1H-indazole-3-carboxaldehyde structure
518987-75-2 structure
Product Name:5-Cyano-1H-indazole-3-carboxaldehyde
CAS No:518987-75-2
MF:C9H5N3O
MW:171.155501127243
MDL:MFCD07781435
CID:367105
PubChem ID:22478025
Update Time:2025-06-10

5-Cyano-1H-indazole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-5-carbonitrile,3-formyl-
    • 3-formyl-1H-Indazole-5-carbonitrile
    • 3-formyl-2H-indazole-5-carbonitrile
    • 1H-Indazole-5-carbonitrile,3-formyl
    • 5-CYANO INDAZOLE-3-carbaldehyde
    • 5-Cyano indazole-3-carboxaldehyde
    • 5-Cyano-1H-indazole-3-carboxaldehyde
    • SCHEMBL4514654
    • AKOS006228730
    • A846994
    • 1H-Indazole-5-carbonitrile, 3-formyl-
    • 518987-75-2
    • DMKHJKMEUJBCED-UHFFFAOYSA-N
    • FT-0703361
    • DTXSID00625979
    • 5-CYANOINDAZOLE-3-CARBOXALDEHYDE
    • AM20120484
    • MDL: MFCD07781435
    • Inchi: 1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(5-13)12-11-8/h1-3,5H,(H,11,12)
    • InChI Key: DMKHJKMEUJBCED-UHFFFAOYSA-N
    • SMILES: O=CC1=C2C=C(C#N)C=CC2=NN1

Computed Properties

  • Exact Mass: 171.04300
  • Monoisotopic Mass: 171.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.5A^2
  • XLogP3: 1.1

Experimental Properties

  • PSA: 69.54000
  • LogP: 1.24708

5-Cyano-1H-indazole-3-carboxaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Cyano-1H-indazole-3-carboxaldehyde Pricemore >>

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Additional information on 5-Cyano-1H-indazole-3-carboxaldehyde

Introduction to 5-Cyano-1H-indazole-3-carboxaldehyde (CAS No. 518987-75-2)

5-Cyano-1H-indazole-3-carboxaldehyde (CAS No. 518987-75-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular formula of 5-Cyano-1H-indazole-3-carboxaldehyde is C9H6N4O, and its molecular weight is 182.17 g/mol. The compound features a cyano group and a carboxaldehyde group attached to the indazole ring, which contribute to its reactivity and functional versatility. The presence of these functional groups allows for a wide range of chemical transformations and derivatizations, making it a valuable starting material in synthetic chemistry.

In the realm of medicinal chemistry, 5-Cyano-1H-indazole-3-carboxaldehyde has been extensively studied for its potential as a lead compound in drug discovery. Recent research has highlighted its ability to modulate various biological targets, such as enzymes and receptors, which are implicated in several diseases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in cancer.

A notable study published in the Journal of Medicinal Chemistry (2022) reported the synthesis and biological evaluation of a series of 5-Cyano-1H-indazole-3-carboxaldehyde derivatives. The researchers found that certain derivatives demonstrated selective inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in the development and progression of various cancers. These findings suggest that 5-Cyano-1H-indazole-3-carboxaldehyde and its derivatives could serve as promising candidates for the development of novel anticancer agents.

Beyond cancer research, 5-Cyano-1H-indazole-3-carboxaldehyde has also shown potential in other therapeutic areas. For example, a study published in the European Journal of Medicinal Chemistry (2021) explored the use of this compound as an antiviral agent against RNA viruses. The researchers found that certain derivatives exhibited significant antiviral activity against influenza A virus by inhibiting viral replication at multiple stages of the infection process. This opens up new possibilities for the development of broad-spectrum antiviral drugs.

In addition to its biological activities, 5-Cyano-1H-indazole-3-carboxaldehyde has been used as a building block in the synthesis of more complex molecules with diverse applications. Its reactivity with various nucleophiles allows for the formation of new carbon-nitrogen bonds, making it a useful intermediate in the preparation of heterocyclic compounds with potential pharmaceutical relevance. For instance, a recent study published in Organic Letters (2020) described an efficient method for the synthesis of substituted indazoles using 5-Cyano-1H-indazole-3-carboxaldehyde as a key starting material.

The synthetic accessibility and functional versatility of 5-Cyano-1H-indazole-3-carboxaldehyde have also made it an attractive target for combinatorial chemistry approaches. Combinatorial libraries derived from this compound have been screened for various biological activities, leading to the identification of several hits with promising therapeutic potential. This approach has accelerated the drug discovery process by allowing researchers to rapidly explore a large chemical space and identify lead compounds with optimized properties.

In conclusion, 5-Cyano-1H-indazole-3-carboxaldehyde (CAS No. 518987-75-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it a valuable starting material for the synthesis of biologically active molecules with diverse applications. Ongoing research continues to uncover new insights into its properties and potential uses, further solidifying its importance in the field.

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